molecular formula C5H10NNaO2 B3281721 Sodium 5-aminopentanoate CAS No. 74018-59-0

Sodium 5-aminopentanoate

Cat. No. B3281721
CAS RN: 74018-59-0
M. Wt: 139.13 g/mol
InChI Key: AYWPLQVAAFRCHO-UHFFFAOYSA-M
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Description

Sodium 5-aminopentanoate, also known as 5-Aminopentanoic acid, is a normal metabolite present in human saliva . It has a tendency to elevated concentration in patients with chronic periodontitis . The molecular formula of this compound is C5H10NNaO2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a five carbon chain with an amine group (-NH2) attached to one end and a carboxylate group (-COO-) attached to the other end . The sodium ion is associated with the carboxylate group .


Chemical Reactions Analysis

Amines, such as this compound, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .

Future Directions

Sodium 5-aminopentanoate has been mentioned in various studies. For instance, it has been observed in the context of serum-resistant bacteria, where exogenous glycine increases the formation of membrane attack complex on bacterial membrane . Another study mentioned 5-aminopentanoate in the context of NMR-linked metabolomics analysis of human oral fluids . These studies suggest potential future directions in the research and application of this compound.

properties

IUPAC Name

sodium;5-aminopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.Na/c6-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWPLQVAAFRCHO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10NNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 5-aminopentanoate
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Sodium 5-aminopentanoate
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Sodium 5-aminopentanoate
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Sodium 5-aminopentanoate
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Reactant of Route 6
Sodium 5-aminopentanoate

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